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molecular formula C7H7F5N2O B8557838 5-(Difluoromethoxy)-1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazole

5-(Difluoromethoxy)-1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B8557838
M. Wt: 230.14 g/mol
InChI Key: AGXPLJDEOKTGGR-UHFFFAOYSA-N
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Patent
US07256298B2

Procedure details

Into 78.6 g (436.4 mmol) of 1,4-dimethyl-5-hydroxy-3-trifluoromethyl-1H-pyrazole in 500 ml of 2-propanol was added 153.1 g (2728.6 mmol) of powdery potassium hydroxide at room temperature, followed by stirring. Furthermore, an excess amount of chlorodifluoromethane was introduced into the reaction solution under stirring. Thereafter, the reaction temperature once rose to 70° C. by exothermic heat and then returned to room temperature after 2 hours. After the completion of the reaction was confirmed, the reaction solution was poured into water and extracted with ethyl acetate. The resulting organic layer was washed with water and saline, successively, and then dried over anhydrous magnesium sulfate. The solvent was removed by evaporation under reduced pressure and the residue was distilled to obtain 88.9 g (yield: 88.5%) of 5-difluoromethoxy-1,4-dimethyl-3-trifluoromethyl-1H-pyrazole as a colorless transparent liquid.
Quantity
78.6 g
Type
reactant
Reaction Step One
Quantity
153.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([OH:7])=[C:5]([CH3:8])[C:4]([C:9]([F:12])([F:11])[F:10])=[N:3]1.[OH-].[K+].Cl[CH:16]([F:18])[F:17].O>CC(O)C>[F:17][CH:16]([F:18])[O:7][C:6]1[N:2]([CH3:1])[N:3]=[C:4]([C:9]([F:11])([F:10])[F:12])[C:5]=1[CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
78.6 g
Type
reactant
Smiles
CN1N=C(C(=C1O)C)C(F)(F)F
Name
Quantity
153.1 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
under stirring
CUSTOM
Type
CUSTOM
Details
once rose to 70° C.
TEMPERATURE
Type
TEMPERATURE
Details
by exothermic heat
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The resulting organic layer was washed with water and saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
successively, and then dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(OC1=C(C(=NN1C)C(F)(F)F)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 88.9 g
YIELD: PERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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